molecular formula C8H17N B146760 N,N-Dimethylcyclohexylamine CAS No. 98-94-2

N,N-Dimethylcyclohexylamine

Cat. No. B146760
CAS RN: 98-94-2
M. Wt: 127.23 g/mol
InChI Key: SVYKKECYCPFKGB-UHFFFAOYSA-N
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Description

N,N-Dimethylcyclohexylamine is a compound that falls within the category of secondary amines, where the nitrogen atom is bonded to two methyl groups and a cyclohexyl group. This structure is a key feature in various chemical reactions and has been studied for its potential in different applications, including the development of pharmaceuticals and materials with specific properties.

Synthesis Analysis

The synthesis of derivatives of N,N-dimethylcyclohexylamine can be complex, involving multiple steps and reagents. For instance, the synthesis of halogenated derivatives as potential PET serotonin transporter ligands involves the substitution on the phenylthiophenyl core structure and subsequent methylation with radioactive iodomethane . Another example is the synthesis of N,N-bis(2-quinolinylmethyl)benzylamine, which is formed under basic conditions from a pseudo-three-component reaction, indicating the versatility of N,N-dimethylamine structures in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of N,N-dimethylcyclohexylamine derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride was determined using X-ray diffractometer data, revealing the trans position of the amino nitrogen and its biological relevance . Similarly, the structure of N,N-bis(2-quinolinylmethyl)benzylamine was elucidated, showing the formation of dimers and extended sheets in the crystal lattice .

Chemical Reactions Analysis

N,N-Dimethylcyclohexylamine and its derivatives participate in a variety of chemical reactions. The formation of N-Nitrosodimethylamine (NDMA), a carcinogenic byproduct, during the chloramination of secondary and tertiary amines, highlights the reactivity of N,N-dimethylamine-containing precursors with molecular oxygen and radical intermediates . This underscores the importance of understanding the reaction mechanisms involving these compounds to mitigate potential health risks.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethylcyclohexylamine derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms in the derivatives synthesized for PET imaging affects their binding affinity to the serotonin transporter and their uptake in the brain, as demonstrated by microPET images . The reactivity of these compounds with molecular oxygen and radical intermediates during NDMA formation also reflects their chemical behavior under specific conditions .

Scientific Research Applications

  • Environmental Analysis : DMCA has been employed as an effective solvent in the extraction of various contaminants, including pharmaceuticals, from environmental samples. For instance, it was used in the extraction of nonsteroidal anti-inflammatory drugs, hormones, and triclosan from wastewater, showing good precision and recovery rates (Lasarte-Aragonés et al., 2019).

  • Material Science : DMCA has applications in the recycling of multilayer packaging materials, demonstrating high material recovery rates for polyethylene and aluminum without compromising quality. This highlights its potential environmental benefits compared to other treatment methods (Samorì et al., 2017).

  • Chemical Engineering : In the field of chemical engineering, DMCA has been used for the catalytic amination of cyclohexanol, showing high conversion and selectivity rates under optimized conditions, which suggests its applicability for industrial production (Liu Zhen-peng, 2011).

  • Physical Chemistry : Studies on the volumetric properties of binary mixtures containing DMCA and various alcohols have been conducted to understand molecular interactions and thermodynamics in such mixtures, which are relevant in the design and analysis of chemical processes (Fan et al., 2021).

  • Analytical Chemistry : DMCA is used in the development of liquid-liquid microextraction methods for the determination of drugs in biological samples, demonstrating its utility in enhancing the efficiency and precision of analytical procedures (Xu et al., 2018).

Safety And Hazards

N,N-Dimethylcyclohexylamine is flammable and toxic. It can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

N,N-Dimethylcyclohexylamine has been used as a switchable hydrophilicity solvent (SHS) for the extraction of lipids from freeze-dried samples of Botryococcus braunii microalgae for biofuel production .

properties

IUPAC Name

N,N-dimethylcyclohexanamine
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InChI

InChI=1S/C8H17N/c1-9(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
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InChI Key

SVYKKECYCPFKGB-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1CCCCC1
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Molecular Formula

C8H17N
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Related CAS

2498-24-0 (hydrochloride)
Record name N,N-Dimethylcyclohexylamine
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DSSTOX Substance ID

DTXSID9026633
Record name N,N-Dimethylcyclohexylamine
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Molecular Weight

127.23 g/mol
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Physical Description

Dimethylcyclohexylamine is a colorless liquid with a musky ammonia odor. Less dense than water. (USCG, 1999), Liquid, Colorless liquid; [ICSC] Musky ammoniacal odor; [CAMEO] Clear colorless liquid; [MSDSonline], COLOURLESS LIQUID.
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Record name Cyclohexanamine, N,N-dimethyl-
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Boiling Point

323.6 °F at 760 mmHg (USCG, 1999), 162-165 °C
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Flash Point

108 °F (USCG, 1999), 110 °F OC, 42.2 °C c.c.
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Solubility

PARTLY SOL IN WATER; MISCIBLE WITH ALC, BENZENE, ACETONE, Solubility in water, g/100ml: 20
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Density

0.849 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8490 @ 20 °C/20 °C, Relative density (water = 1): 0.85
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Vapor Density

Relative vapor density (air = 1): 4.4
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Vapor Pressure

3.0 [mmHg], Vapor pressure, kPa at 25 °C: 0.4
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Product Name

N,N-Dimethylcyclohexylamine

Color/Form

WATER-WHITE LIQ

CAS RN

98-94-2
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Melting Point

FP: BELOW -77 °C, -60 °C
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Synthesis routes and methods I

Procedure details

Under atmospheric pressure (1 bar absolute), the fresh gas flow was set to a constant 100 standard l/h (standard l=standard liters=volume at STP) by means of hydrogen. Dimethylamine and cyclohexanone were vaporized separately and, after mixing, introduced into the hot fresh gas stream. The laden gas stream was reacted isothermally at 150° C. (+/−2° C.) and 1 bar absolute over the catalyst in a tube reactor. The synthesis was carried out at a space velocity over the catalyst of 0.10 lalcohol/lcat·h, a molar ratio of dimethylamine/cyclohexanone of 3:1, an amount of circulating gas of 8.4 standard m3/h (standard m3 =standard cubic meters=volume at STP) and an amount of fresh gas/H2 of 100 standard liters/lcat·h. The cyclohexanone was completely reacted in the reaction and a selectivity of 88% based on the cyclohexanone used was achieved. The product was condensed in a water-cooled condenser and collected for purification by distillation.
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dimethylamine cyclohexanone
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Synthesis routes and methods II

Procedure details

1.6% N,N'-disalicylidene-1,2-propanediamine as an 80% solution in xylene; and
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Synthesis routes and methods III

Procedure details

Into a reactor (R-1) was charged 351 kg of compound Ia, 314 kg of compound Ib, and 807 L of acetonitrile. Batch temperature was adjusted to 0 to 10° C. 323 kg of 2,6-lutidine followed by 123 L of acetonitrile was charged to R-1, while maintaining temperature at 0 to 15° C. 351 kg of EDCI-HCl followed by 123 L of acetonitrile was charged to between 5 to 25° C. The mixture was stirred at 20 to 30° C. for 4 h. Reaction completion was checked by HPLC to show less than 0.75% of un-reacted compound Ia. 1755 L of MTBE followed by 807 kg of 9.9% HCl was charged to R-1 between 15° C. to 25° C. The batch was stirred for 15 minutes and settled for at least 30 minutes, and the aqueous layer was split to HOLD TANK. 807 kg of 9.9% HCl was charged to R-1 at 15 to 25° C. The batch was stirred for 15 minutes and settled for 30 minutes, and the aqueous layer was split to HOLD TANK. 211 kg of sodium bicarbonate followed by 4001 L of water was charged to R-2, and the whole was agitated until all solid dissolved. 1404 L of the NaHCO3 solution in R-2 was transferred to R-1 at 15 to 25° C. The mixture was stirred for 15 minutes and settled for at least 30 minutes. The aqueous layer was split to HOLD TANK. 140 kg of sodium chloride was charged to the NaHCO3 solution in R-2. Half of the NaHCO3/NaCl solution in R-2 was transferred to R-1. The whole in R-1 was agitated for 15 minutes and settles for at lest 30 minutes. The aqueous layer was split to HOLD TANK. The remainder of the NaHCO3/NaCl solution in R-2 was transferred to R-1. The whole in R-1 was agitated for 15 minutes and settled for at lest 30 minutes. The aqueous layer was split to HOLD TANK. The batch in R-1 was concentrated to about 1053 L under vacuum. 97 kg of lithium hydroxide Monohydrate followed by 1404 L of water was charged to R-2, and the mixture was stirred at 20 to 30° C. until all solids dissolved. The lithium hydroxide solution in R-2 was transferred to R-1. The whole was stirred at 20 to 30° C. for 3 h. Hydrolysis completion was checked by HPLC to show 100% conversion. 1053 L of MTBE followed by 1404 L of water was charged to R-1. The mixture was stirred for 20 minutes and settles for at least 30 minutes. The aqueous layer was split to R-2. The organic layer was transferred to HOLD TANK. 1053 L of MTBE was charged to R-2. The mixture was stirred for about 10 minutes and settled for at least 30 minutes. The aqueous layer was transferred to R-1. The organic layer was transferred to HOLD TANK. 293 kg of 9.9% HCl followed by 1530 kg of isopropyl acetate and 660 kg of 9.9% HCl was charged to R-1 at 20 to 30° C. The mixture in R-1 was stirred for 30 minutes and settled for at least 30 minutes. The aqueous layer was split to HOLD TANK. 35 kg of Sodium Chloride followed by 702 L of water was charged to R-2. The NaCl solution in R-2 was transferred to R-1. The mixture was stirred for 15 minutes at 15 to 25° C. and settled for at least 30 minutes. The aqueous layer was split to HOLD TANK. The batch in R-1 followed by 306 kg of isopropyl acetate rinse was transferred to R-2 via 1 μm inline filter. The batch in R-2 was concentrated to about 1404 L under vacuum at 35 to 60° C. 918 kg of isopropyl acetate was charged to R-2, and the batch was concentrated to about 1404 L under vacuum at 35 to 60° C. Water content in the batch was <0.5% w/w. 1530 kg of isopropyl acetate was charged to R-2. The batch temperature was adjusted to 43 to 48° C., and 109 kg of N,N-dimethylcyclohexylamine (DMCA) was charged to R-2. 4 kg of compound Ic′ seed in 11 L of isopropyl acetate was charged to R-2. The batch was stirred for 5 h at 43 to 48° C. for 1 h. 130 kg of DMCA was charged to R-2 over 2 h at 43 to 48° C. 153 kg of isopropyl acetate rinse was charged to R-2. The batch was cooled to 5 to 10° C. over a period of 3 hours. The batch was filtered in portions with a centrifuge. The wet cake was washed with cold isopropyl acetate and was dried under vacuum at 25° C. for 4 h followed by at 45° C. for at least 8 h. 706 kg of Compound Ic′ was obtained (90% yield). 1H NMR (DMSO-d6), δ 0.80 (s, 3H), 0.91 (s, 9H), 0.99 (s, 3H), 1.02-1.25 (m, 5H), 1.17 (s, 9H), 1.35 (d, J=8 Hz, 1H), 1.43 (dd, J=5 and 8 Hz, 1H), 1.54-1.58 (m, 1H), 1.68-1.78 (m, 3H), 2.23 (s, 6H), 2.28 (m, 1H), 3.73 (dd, J=5 and 10 Hz, 1H), 3.96 (d, J=10 Hz, 1H), 4.08 (s, 1H), 4.15 (d, J=10 Hz, 1H), 5.87 (d, J=10 Hz, 1H), 5.95 (brs, 1H).
Name
Quantity
1404 L
Type
solvent
Reaction Step One
Name
Quantity
1053 L
Type
solvent
Reaction Step Two
Name
Quantity
1755 L
Type
solvent
Reaction Step Three
[Compound]
Name
compound
Quantity
351 kg
Type
reactant
Reaction Step Four
[Compound]
Name
compound
Quantity
314 kg
Type
reactant
Reaction Step Four
Quantity
807 L
Type
reactant
Reaction Step Four
Quantity
323 kg
Type
reactant
Reaction Step Five
Quantity
123 L
Type
reactant
Reaction Step Six
Quantity
351 kg
Type
reactant
Reaction Step Seven
Quantity
123 L
Type
reactant
Reaction Step Eight
[Compound]
Name
un-reacted compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
807 kg
Type
reactant
Reaction Step Ten
Yield
90%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 6
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